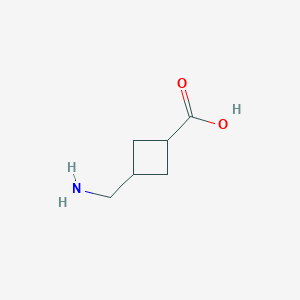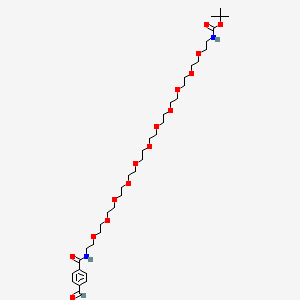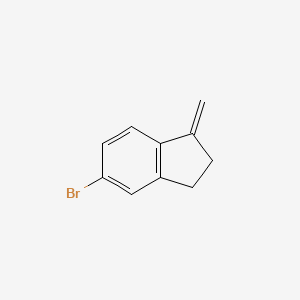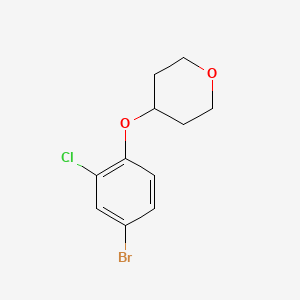
4-(4-bromo-2-chlorophénoxy)tétrahydro-2H-pyran
Vue d'ensemble
Description
“4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C11H12BrClO2 . It has an average mass of 291.569 Da and a monoisotopic mass of 289.970917 Da .
Synthesis Analysis
This compound can be used as a starting material in the synthesis of other compounds. For example, it can be used in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydro-2H-pyran ring attached to a 4-bromo-2-chlorophenoxy group . The bromine and chlorine atoms on the phenoxy group make it a halogenated heterocycle .Applications De Recherche Scientifique
Sur la base des informations recueillies de diverses sources, voici une analyse complète des applications de recherche scientifique du « 4-(4-bromo-2-chlorophénoxy)tétrahydro-2H-pyran » :
Réactions de couplage de Suzuki alkyl-alkyl catalysées par le nickel
Ce composé est utilisé comme réactif dans les réactions de couplage de Suzuki alkyl-alkyl catalysées par le nickel avec des réactifs borés. Ces réactions sont essentielles dans la synthèse de composés organiques complexes, en particulier dans l’industrie pharmaceutique .
Préparation d’un agoniste du récepteur de la mélanocortine-4
Il sert de précurseur dans la préparation d’un agoniste sélectif à petite molécule du récepteur de la mélanocortine-4. Cette application a montré son efficacité dans une étude pilote de dysfonction sexuelle chez l’homme, indiquant son potentiel dans les traitements thérapeutiques .
Synthèse d’hydrocarbures aliphatiques
Le composé est impliqué dans la préparation d’hydrocarbures aliphatiques par le biais d’un couplage croisé de Suzuki catalysé par le nickel avec des alkylboranes. Ce processus est important pour créer diverses chaînes d’hydrocarbures utilisées dans différentes applications industrielles .
Intermédiaire pharmaceutique
Il est utilisé comme intermédiaire pharmaceutique, en particulier dans la production de 4-bromo-phénol à température ambiante. Cet intermédiaire joue un rôle crucial dans la synthèse de divers agents pharmaceutiques .
Bloc de construction de la synthèse organique
En tant qu’hétérocycle halogéné, il sert de bloc de construction dans la synthèse organique, contribuant à la création de diverses molécules organiques et facilitant les voies de synthèse complexes .
Synthèse de dérivés de tétrahydropyranne
Le composé est également impliqué dans la synthèse de dérivés de tétrahydropyranne, qui sont précieux en chimie organique pour leurs propriétés chimiques uniques et leurs applications potentielles dans la science des matériaux .
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove the victim to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
Mécanisme D'action
Target of Action
It is often used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various active pharmaceutical ingredients.
Biochemical Pathways
The compound is used as a starting material in the synthesis of other compounds . It’s possible that it participates in various biochemical pathways depending on the specific active pharmaceutical ingredient being synthesized.
Propriétés
IUPAC Name |
4-(4-bromo-2-chlorophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSZBQFBYHYZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



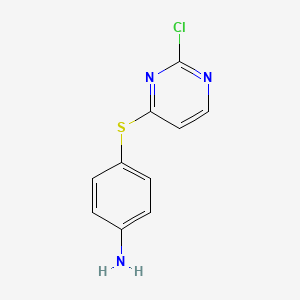
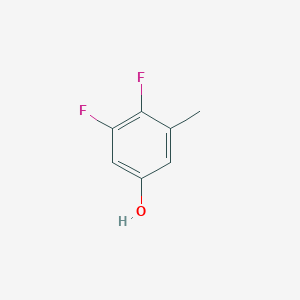


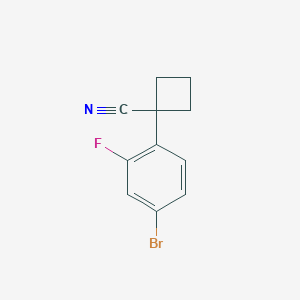

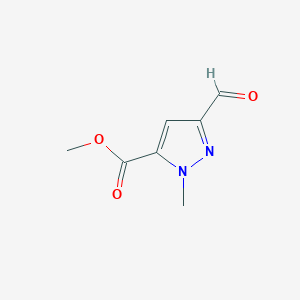

![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)
